N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13694546
InChI: InChI=1S/C53H33F3NO5PS/c54-53(55,56)64(59,60)57-63(58)61-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)62-63)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-32H,(H,57,58)
SMILES: C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C(F)(F)F
Molecular Formula: C53H33F3NO5PS
Molecular Weight: 883.9 g/mol

N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide

CAS No.:

Cat. No.: VC13694546

Molecular Formula: C53H33F3NO5PS

Molecular Weight: 883.9 g/mol

* For research use only. Not for human or veterinary use.

N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide -

Specification

Molecular Formula C53H33F3NO5PS
Molecular Weight 883.9 g/mol
IUPAC Name N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Standard InChI InChI=1S/C53H33F3NO5PS/c54-53(55,56)64(59,60)57-63(58)61-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)62-63)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-32H,(H,57,58)
Standard InChI Key OWWARSAOQBJBCI-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C(F)(F)F
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=C4OP(=O)(OC7=C6C8=CC=CC=C8C=C7C9=CC=C(C=C9)C1=CC2=CC=CC=C2C=C1)NS(=O)(=O)C(F)(F)F

Introduction

N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound featuring multiple aromatic systems and a phosphorus-containing moiety. This compound belongs to the class of phosphonamides and organophosphorus compounds, which are known for their diverse applications in agriculture and pharmaceuticals.

Synthesis and Preparation

The synthesis of this compound typically involves advanced organic chemistry techniques, including multi-step reactions to form phosphorus-containing frameworks and incorporate naphthalene derivatives. The specific methods can vary based on desired yield and purity, often requiring careful control of reaction conditions such as temperature, solvent choice, and catalyst selection.

Synthesis Steps

  • Formation of Phosphorus-Containing Frameworks: This involves creating the complex polycyclic structure that includes phosphorus.

  • Incorporation of Naphthalene Derivatives: Naphthalene groups are integrated into the structure to enhance aromaticity and potential biological activity.

  • Optimization of Reaction Conditions: Temperature, solvent, and catalysts are carefully selected to maximize yield and purity.

Analytical Techniques

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and composition of intermediates and final products. These methods help ensure that the synthesized compound meets the required specifications and purity levels.

Analytical Techniques Table

TechniquePurpose
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the molecular structure by analyzing proton and carbon signals .
Mass SpectrometryVerifies the molecular weight and composition of the compound .

Potential Applications

While specific applications for this compound are not detailed in the available literature, organophosphorus compounds generally have diverse uses in agriculture and pharmaceuticals. Their biological activity and chemical properties make them candidates for further research in drug development and other scientific fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator